molecular formula C10H9NO2S B1314407 Ethyl thieno[2,3-b]pyridine-2-carboxylate CAS No. 59944-78-4

Ethyl thieno[2,3-b]pyridine-2-carboxylate

Cat. No.: B1314407
CAS No.: 59944-78-4
M. Wt: 207.25 g/mol
InChI Key: LDFDUMUSLKWQIQ-UHFFFAOYSA-N
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Description

Ethyl thieno[2,3-b]pyridine-2-carboxylate is a heterocyclic compound that combines the structural features of thiophene and pyridine rings.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

Ethyl thieno[2,3-b]pyridine-2-carboxylate plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with enzymes such as phospholipase C-gamma (PLC-γ), which is involved in cell signaling pathways . The interaction between this compound and PLC-γ can inhibit the enzyme’s activity, thereby affecting downstream signaling processes. Additionally, this compound has been observed to bind to certain proteins, altering their conformation and function .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can alter the cell cycle profile, leading to a decrease in the percentage of cells in the G0/G1 phase and an increase in apoptosis levels . These effects highlight the compound’s potential as an anticancer agent, as it can induce cell death in cancerous cells.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound exerts its effects by binding to specific biomolecules, inhibiting or activating enzymes, and altering gene expression. For example, the binding of this compound to PLC-γ inhibits the enzyme’s activity, leading to a disruption in cell signaling pathways . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular processes such as proliferation and apoptosis.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. Studies have shown that this compound is relatively stable under standard storage conditions, with minimal degradation observed over time . Long-term exposure to this compound can lead to changes in cellular function, including alterations in cell signaling pathways and gene expression. These temporal effects are important to consider when designing experiments and interpreting results.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to have minimal toxic effects, while higher doses can lead to adverse effects such as hepatotoxicity and nephrotoxicity . Threshold effects have also been observed, with certain dosages required to achieve significant biological activity. These findings underscore the importance of careful dosage optimization in preclinical studies to balance efficacy and safety.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further interact with cellular components . The metabolic flux and levels of metabolites can be influenced by the presence of this compound, affecting overall cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through passive diffusion or active transport mechanisms, depending on its concentration and the presence of transporters . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, this compound may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may accumulate in the cytoplasm, affecting cytosolic enzymes and signaling pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl thieno[2,3-b]pyridine-2-carboxylate can be synthesized through several methods. One common approach involves the reaction of 4,6-dimethyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile with ethyl chloroacetate in the presence of a base such as potassium carbonate or sodium ethoxide . The reaction typically occurs in a high boiling point solvent like pyridine or ethanol .

Industrial Production Methods

Industrial production methods for this compound often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, reaction time, and the concentration of reagents. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl thieno[2,3-b]pyridine-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted thieno[2,3-b]pyridine derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

Ethyl thieno[2,3-b]pyridine-2-carboxylate has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl thieno[2,3-b]pyridine-2-carboxylate is unique due to its specific fusion of thiophene and pyridine rings, which imparts distinct reactivity and potential for diverse applications. Its ability to undergo various chemical reactions and form a wide range of derivatives makes it a valuable compound in both research and industrial contexts .

Properties

IUPAC Name

ethyl thieno[2,3-b]pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2S/c1-2-13-10(12)8-6-7-4-3-5-11-9(7)14-8/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDFDUMUSLKWQIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(S1)N=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70428151
Record name ethyl thieno[2,3-b]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70428151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59944-78-4
Record name ethyl thieno[2,3-b]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70428151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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